

## Comparative safety and toxicity profiles of Pralsetinib and Selpercatinib.

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Comparison of the Safety and Toxicity Profiles of **Pralsetinib** and Selpercatinib

### Introduction

**Pralsetinib** (Gavreto®) and selpercatinib (Retevmo®) are highly selective and potent inhibitors of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3][4] Both drugs have demonstrated significant clinical activity in patients with various cancers harboring RET alterations, including non-small cell lung cancer (NSCLC) and thyroid cancers, leading to their approval by the US Food and Drug Administration (FDA).[5][6] While both drugs target the same oncogenic driver, their safety and toxicity profiles exhibit notable differences that are crucial for clinical management and treatment selection.[7][8] This guide provides a detailed comparison of the safety and toxicity of **pralsetinib** and selpercatinib, supported by experimental data from clinical trials and real-world evidence.

### **Mechanism of Action**

Both **pralsetinib** and selpercatinib are ATP-competitive inhibitors of the RET kinase.[1][9] Genetic alterations such as fusions or mutations in the RET gene can lead to constitutive activation of the RET protein, which then triggers downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, promoting uncontrolled cell proliferation and survival.[1] [9][10] **Pralsetinib** and selpercatinib bind to the ATP-binding site of the RET kinase domain, blocking its activity and thereby inhibiting these oncogenic signaling cascades.[1][9] Their high selectivity for RET over other kinases, such as VEGFR2, is a key feature that distinguishes



them from older multi-kinase inhibitors and generally results in a more manageable side-effect profile.[2][5][11] However, they do inhibit other kinases to some extent at clinically relevant concentrations, which may contribute to some of their adverse effects.[2][12]

## **Data Presentation: Comparative Safety and Toxicity**

The following tables summarize the incidence of common and clinically significant adverse events (AEs) associated with **pralsetinib** and selpercatinib based on data from clinical trials and real-world pharmacovigilance databases.

Table 1: Comparison of Common Treatment-Related Adverse Events (TRAEs) Occurring in ≥20% of Patients



| Adverse Event    | Pralsetinib<br>(ARROW trial) | Selpercatinib<br>(LIBRETTO-001<br>trial) | Key Comparative Insights (FAERS database analysis) [7][8][13]                                                             |
|------------------|------------------------------|------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Constitutional   |                              |                                          |                                                                                                                           |
| Fatigue/Asthenia | 22% (Fatigue)[6]             | 36.6% (Fatigue)[14]                      | Pralsetinib showed a significantly higher signal for fatigue and asthenia.                                                |
| Gastrointestinal |                              |                                          |                                                                                                                           |
| Constipation     | 21%[6]                       | >25%[5]                                  | -                                                                                                                         |
| Diarrhea         | >25%[5]                      | 60.7% (at ≥24<br>months)[14]             | -                                                                                                                         |
| Dry Mouth        | -                            | 32.8%[14]                                | -                                                                                                                         |
| Cardiovascular   |                              |                                          |                                                                                                                           |
| Hypertension     | 20%[6]                       | 23%[6]                                   | Pralsetinib showed a significantly higher signal for hypertension.                                                        |
| Edema            | 20-29%[5]                    | 63.2% (at ≥24<br>months)[14]             | Pralsetinib showed a significantly higher signal for edema.                                                               |
| Hematologic      |                              |                                          |                                                                                                                           |
| Anemia           | 22%[6]                       | -                                        | Pralsetinib showed a significantly higher signal for anemia and decreased platelet and white blood cell counts.[7][8][13] |
| Neutropenia      | 19%[15]                      | -                                        | -                                                                                                                         |



| Hepatic         |        |          |                                                                                     |
|-----------------|--------|----------|-------------------------------------------------------------------------------------|
| Increased AST   | 31%[6] | 25%[6]   | Selpercatinib had a significantly higher signal for elevated AST and ALT.[7][8][13] |
| Increased ALT   | 21%[6] | 24%[6]   | -                                                                                   |
| Respiratory     |        |          |                                                                                     |
| Pneumonitis/ILD | 12%    | 2.6%[14] | Pralsetinib showed a significantly higher signal for pneumonitis. [8]               |

Data for **Pralsetinib** is primarily from the ARROW trial safety population (N=354).[6][15] Data for Selpercatinib is primarily from the LIBRETTO-001 trial safety population (N=702).[6][14] FAERS is the FDA Adverse Event Reporting System.

Table 2: Comparison of Clinically Significant Adverse Events and Toxicities



| Adverse Event/Toxicity | Pralsetinib                                                               | Selpercatinib                                                                                                                                                                     |
|------------------------|---------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Hepatotoxicity         | Increased AST/ALT reported. [6]                                           | More common and significant signal for elevated AST/ALT.[7] [8] Serious hepatic AEs in 3% of patients.[16]                                                                        |
| Pneumonitis/ILD        | Occurred in 12% of patients, with 3.3% being Grade 3/4 and 0.2% fatal.    | Lower incidence reported (2.6%).[14]                                                                                                                                              |
| Hypertension           | Occurred in 20% of patients.[6] Blood pressure monitoring is crucial.[17] | Occurred in 23% of patients.[6]                                                                                                                                                   |
| Hematologic Toxicity   | Higher rates of anemia,<br>neutropenia, and<br>thrombocytopenia.[18]      | Lower frequency of hematologic AEs compared to pralsetinib.[5]                                                                                                                    |
| Hemorrhagic Events     | Risk of serious and fatal hemorrhagic events.[19]                         | Risk of serious or fatal hemorrhagic events.[20]                                                                                                                                  |
| Hypersensitivity       | Rash reported, but no systemic hypersensitivity syndrome.[5]              | Any-grade hypersensitivity in 4.3% of patients, with symptoms like fever, rash, and arthralgia. More frequent in patients with prior immune checkpoint inhibitor therapy.[5] [21] |
| QTc Prolongation       | Not a major reported AE.[7]                                               | Associated with QTc interval prolongation.[7][12]                                                                                                                                 |
| Thromboembolic Events  | -                                                                         | Associated with pulmonary embolism and deep vein thrombosis.[7][13][22]                                                                                                           |
| Other Notable AEs      | Rhabdomyolysis, myocardial injury, cognitive disorder.[7][13]             | Ascites, pericardial effusion, chylothorax.[7]                                                                                                                                    |



| Treatment Discontinuation due | 4-7%[5]  | 2-5%[5]  |
|-------------------------------|----------|----------|
| to TRAEs                      | 4-770[3] | 2-370[3] |

### **Experimental Protocols**

The safety and toxicity data presented are primarily derived from two main sources: pivotal clinical trials and real-world pharmacovigilance data.

# Pivotal Clinical Trials: ARROW (Pralsetinib) and LIBRETTO-001 (Selpercatinib)

These were multicenter, open-label, multi-cohort, phase 1/2 clinical trials designed to evaluate the safety, tolerability, and efficacy of their respective drugs in patients with RET-altered cancers.

- Patient Population: Patients with advanced or metastatic solid tumors with a RET gene alteration (fusion or mutation) who had progressed on or were intolerant to standard therapies. Specific cohorts were enrolled based on tumor type (e.g., NSCLC, MTC) and prior treatment history.[6][21][23]
- Study Design: The trials consisted of a dose-escalation phase (Phase 1) to determine the recommended phase 2 dose, followed by a dose-expansion phase (Phase 2) to evaluate efficacy and safety in specific patient cohorts.[6][21][23]
- Treatment: In the expansion phase of the ARROW trial, patients received **pralsetinib** at a dose of 400 mg once daily.[19] In the LIBRETTO-001 trial, patients received selpercatinib at 160 mg twice daily.[6]
- Safety Assessment: Safety and tolerability were primary or secondary objectives. Adverse
  events were monitored continuously throughout the study and graded according to the
  National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
  Data collection included physical examinations, vital signs, electrocardiograms (ECGs), and
  laboratory tests at baseline and regular intervals during treatment.[6]
- Data Analysis: The incidence, severity, and causality of AEs were summarized descriptively for the safety population, which included all patients who received at least one dose of the



study drug.

# Real-World Evidence: FDA Adverse Event Reporting System (FAERS) Analysis

This method involves analyzing a large database of spontaneously reported adverse events to identify potential safety signals and compare the real-world safety profiles of different drugs.

- Data Source: The FAERS is a database that contains adverse event reports, medication error reports, and product quality complaints resulting in adverse events that were submitted to the FDA.
- Methodology: Researchers queried the FAERS database for reports where pralsetinib or selpercatinib was listed as the primary suspect drug.[7] A disproportionality analysis, such as calculating the Reporting Odds Ratio (ROR), was used to detect signals of AEs. An ROR greater than 1 suggests that a specific adverse event is reported more frequently with a particular drug compared to all other drugs in the database.[22]
- Analysis: The analysis compared the RORs for various AEs between pralsetinib and selpercatinib to identify statistically significant differences in their safety profiles.[7][22]
   Stratified analyses were also conducted to examine differences based on gender and age.[7] [13][22]

# Mandatory Visualization Signaling Pathway









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Pralsetinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Pralsetinib used for? [synapse.patsnap.com]
- 4. Selpercatinib | C29H31N7O3 | CID 134436906 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pralsetinib and Selpercatinib Evaluated as Treatment for Patients with RET Gene Fusion— Positive NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 7. Frontiers | Adverse event profile differences between pralsetinib and selpercatinib: a real-world study based on the FDA adverse events reporting system [frontiersin.org]
- 8. Adverse event profile differences between pralsetinib and selpercatinib: a real-world study based on the FDA adverse events reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 10. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pralsetinib PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Adverse event profile differences between pralsetinib and selpercatinib: a real-world study based on the FDA adverse events reporting system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. onclive.com [onclive.com]
- 16. oncologynewscentral.com [oncologynewscentral.com]
- 17. oncologynewscentral.com [oncologynewscentral.com]



- 18. targetedonc.com [targetedonc.com]
- 19. ncoda.org [ncoda.org]
- 20. reference.medscape.com [reference.medscape.com]
- 21. targetedonc.com [targetedonc.com]
- 22. researchgate.net [researchgate.net]
- 23. cancernetwork.com [cancernetwork.com]
- To cite this document: BenchChem. [Comparative safety and toxicity profiles of Pralsetinib and Selpercatinib.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028467#comparative-safety-and-toxicity-profiles-of-pralsetinib-and-selpercatinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com